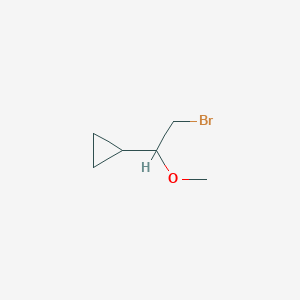
(2-Bromo-1-methoxyethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Bromo-1-methoxyethyl)cyclopropane” is a chemical compound with the CAS Number: 1909337-06-9 . It has a molecular weight of 179.06 .
Molecular Structure Analysis
The molecular formula of “(2-Bromo-1-methoxyethyl)cyclopropane” is C6H11BrO . The InChI code for this compound is 1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Cyclopropane derivatives, including (2-Bromo-1-methoxyethyl)cyclopropane, have been widely used in cycloaddition reactions . These reactions are crucial for the rapid construction of cyclic, polycyclic, or bridged cyclic products .
Asymmetric Synthesis
Cyclopropane derivatives can be used in asymmetric synthesis of cyclic frameworks . This process is essential for creating chiral molecules, which are important in fields like pharmaceuticals and agrochemicals .
Building Blocks for Natural Products
Cyclopropane derivatives serve as building blocks for natural products . They can be used to synthesize complex natural products, which often have interesting biological activities .
Photoredox Catalysis
Cyclopropane derivatives can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . This opens up new possibilities in synthetic methods .
Synthesis of Highly Functionalized Cyclopropanes
Recent advances in the synthesis of cyclopropane-containing natural products highlight the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
Strained Ring-Induced Cycloadditions
Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . This is due to the strain in the cyclopropane ring, which provides a kinetic opportunity to initiate strain unleashing .
7. Total Synthesis of Cyclopropane-Containing Natural Products Cyclopropane derivatives are used in the total synthesis of cyclopropane-containing natural products . This involves the use of cyclopropane as a key building block in the synthesis of complex natural products .
Unique Reactivity in Organic Synthesis
Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . This unique reactivity makes them valuable tools in organic synthesis .
Eigenschaften
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCUAQICVRCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methoxyethyl)cyclopropane | |
CAS RN |
1909337-06-9 |
Source


|
| Record name | (2-bromo-1-methoxyethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

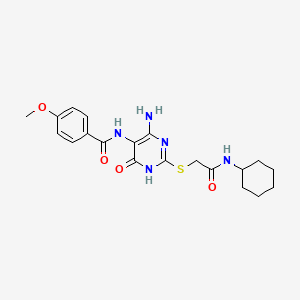
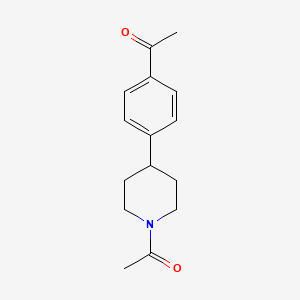

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

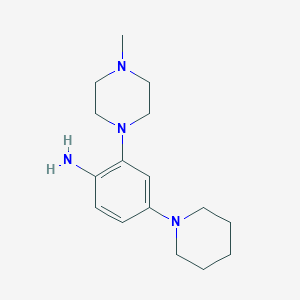
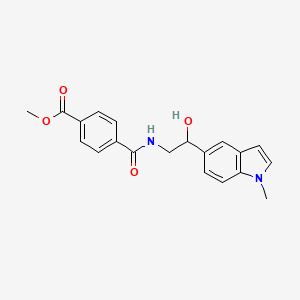
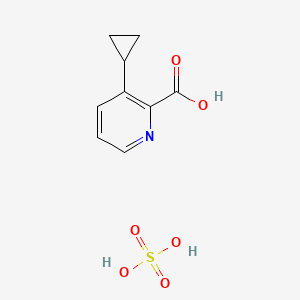
![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
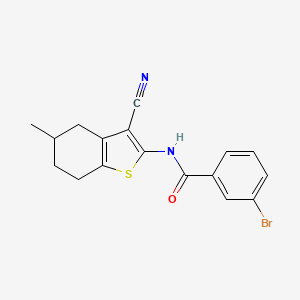
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)
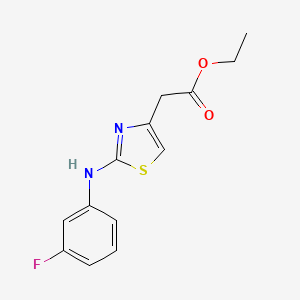
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)
![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)